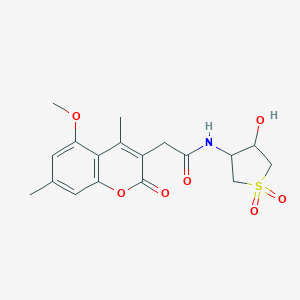
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. Additionally, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
One of the advantages of using N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide in lab experiments is its potential for use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the study of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of this compound.
未来方向
There are several future directions for the study of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the appropriate dosage and potential side effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and effective analogs.
合成方法
The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves the condensation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with N-(4-hydroxy-1,1-dioxido-3-thienyl)acetamide in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by the addition of a thiol group to form the final product.
科学研究应用
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been extensively studied for its potential applications in medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C18H21NO7S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO7S/c1-9-4-14(25-3)17-10(2)11(18(22)26-15(17)5-9)6-16(21)19-12-7-27(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChI 键 |
NQBXDVYBKVTZNE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
规范 SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
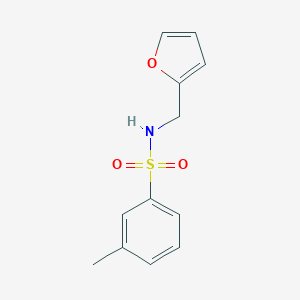


![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
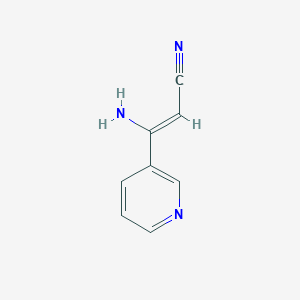
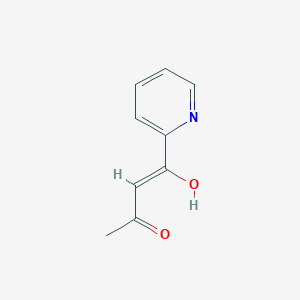
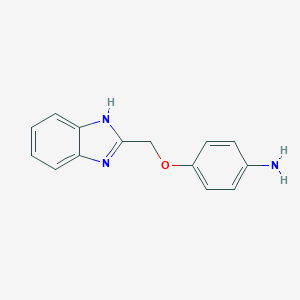
![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

